molecular formula C9H4BrClFN B12973289 Isoquinoline, 5-bromo-3-chloro-8-fluoro-

Isoquinoline, 5-bromo-3-chloro-8-fluoro-

Cat. No.: B12973289
M. Wt: 260.49 g/mol
InChI Key: RGHIZCZJJCTRDV-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-8-fluoroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are widely used in the pharmaceutical industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-8-fluoroisoquinoline typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of isoquinoline derivatives.

Industrial Production Methods

Industrial production of 5-Bromo-3-chloro-8-fluoroisoquinoline may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-8-fluoroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Cross-Coupling: Palladium catalysts with appropriate ligands and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while cross-coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-3-chloro-8-fluoroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-8-fluoroisoquinoline involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-8-fluoroisoquinoline
  • 3-Chloro-8-fluoroisoquinoline
  • 5-Bromo-3-chloroisoquinoline

Uniqueness

This combination of halogens can enhance its biological activity and make it a valuable compound in various research fields .

Properties

Molecular Formula

C9H4BrClFN

Molecular Weight

260.49 g/mol

IUPAC Name

5-bromo-3-chloro-8-fluoroisoquinoline

InChI

InChI=1S/C9H4BrClFN/c10-7-1-2-8(12)6-4-13-9(11)3-5(6)7/h1-4H

InChI Key

RGHIZCZJJCTRDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(N=CC2=C1F)Cl)Br

Origin of Product

United States

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